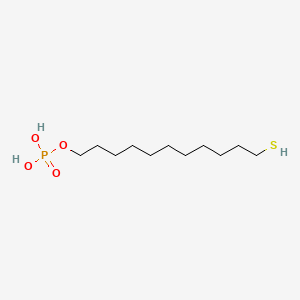

11-Mercaptoundecylphosphoric acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

11-sulfanylundecyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25O4PS/c12-16(13,14)15-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYXJSSCWCSOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCOP(=O)(O)O)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693507 | |

| Record name | 11-Sulfanylundecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188678-49-1 | |

| Record name | 11-Sulfanylundecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Mercaptoundecylphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Mercaptoundecylphosphoric Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Mercaptoundecylphosphoric acid (11-MUPA), a bifunctional molecule of significant interest in the fields of materials science, nanotechnology, and biosensor development. Its unique structure, featuring a terminal thiol group for anchoring to noble metal surfaces and a phosphate (B84403) head group for further functionalization or interaction with biological systems, makes it a versatile building block for creating highly tailored interfaces.

Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Phosphorylation of 11-bromo-1-undecanol (B108197)

This step introduces the phosphate group at one end of the alkyl chain. A common method for phosphorylation of alcohols is the use of phosphorus oxychloride (POCl₃) followed by hydrolysis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 11-bromo-1-undecanol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Add triethylamine (B128534) (1.1 equivalents) to the solution. Subsequently, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 12 hours under a nitrogen atmosphere.

-

Hydrolysis: Carefully quench the reaction by the slow addition of water at 0°C.

-

Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product, 11-bromoundecyl dihydrogen phosphate, can be purified by column chromatography on silica (B1680970) gel.

Step 2: Thiolation of 11-bromoundecyl dihydrogen phosphate

This step converts the terminal bromide into a thiol group. A common method for this transformation is the reaction with thiourea (B124793) followed by hydrolysis.

-

Reaction with Thiourea: In a round-bottom flask, dissolve the 11-bromoundecyl dihydrogen phosphate (1 equivalent) and thiourea (1.2 equivalents) in ethanol (B145695).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

-

Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (2.5 equivalents) in water. Heat the mixture to reflux for another 2 hours to hydrolyze the isothiouronium salt.

-

Acidification and Isolation: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 2. The product, this compound, may precipitate out of the solution.

-

Purification: Collect the solid product by filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system.

Logical Workflow for the Proposed Synthesis of 11-MUPA

Caption: Proposed two-step synthesis of 11-MUPA.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 11-MUPA. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For 11-MUPA, both ¹H NMR and ³¹P NMR are highly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified 11-MUPA in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The spectrum is expected to show characteristic signals for the methylene (B1212753) protons of the alkyl chain and a triplet for the methylene group adjacent to the sulfur atom.

-

³¹P NMR Acquisition: Acquire the ³¹P NMR spectrum. A single resonance is expected in the phosphate region of the spectrum, confirming the presence of the phosphoric acid group.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Methylene (adjacent to S) | ~2.5 | Triplet | 2H | -CH₂-SH |

| Methylene (adjacent to O) | ~3.9 | Multiplet | 2H | -CH₂-O-P |

| Methylene chain | 1.2-1.7 | Multiplet | 16H | -(CH₂)₈- |

| Thiol | Variable | Singlet | 1H | -SH |

| ³¹P NMR (Predicted) | Chemical Shift (ppm) | Multiplicity |

| Phosphate | 0 to 5 | Singlet |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence of its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 11-MUPA in a suitable solvent, such as methanol or water.

-

Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode.

-

Data Interpretation: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

| Mass Spectrometry Data | Value |

| Molecular Formula | C₁₁H₂₅O₄PS |

| Molecular Weight | 284.35 g/mol |

| Expected [M-H]⁻ Peak (m/z) | 283.12 |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on a surface. It is particularly useful for characterizing self-assembled monolayers (SAMs) of 11-MUPA on a substrate like gold.

Experimental Protocol: XPS of 11-MUPA SAM on Gold

-

SAM Preparation: Immerse a clean gold substrate in a dilute ethanolic solution of 11-MUPA for 24-48 hours to allow for the formation of a well-ordered monolayer.

-

Rinsing and Drying: Rinse the substrate thoroughly with ethanol to remove non-chemisorbed molecules and dry under a stream of nitrogen.

-

XPS Analysis: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument and acquire high-resolution spectra for the C 1s, O 1s, P 2p, S 2p, and Au 4f regions.

| XPS Data (Expected for SAM on Gold) | Binding Energy (eV) | Assignment |

| C 1s | ~285.0 | C-C, C-H |

| C 1s | ~286.5 | C-O, C-S |

| O 1s | ~532.8 | P-O-H, P=O |

| P 2p | ~133.5 | Phosphate |

| S 2p (S 2p₃/₂) | ~162.0 | Thiolate (Au-S) |

| Au 4f (Au 4f₇/₂) | ~84.0 | Metallic Gold |

Applications of this compound

The bifunctional nature of 11-MUPA makes it a valuable component in various applications, primarily centered around the modification of surfaces to impart specific chemical and biological properties.

Self-Assembled Monolayers (SAMs) for Biosensors

11-MUPA can form dense, well-ordered SAMs on gold surfaces. The exposed phosphate groups can then be used to immobilize biomolecules such as enzymes, antibodies, or DNA through electrostatic interactions or covalent coupling chemistries. This forms the basis for the development of highly sensitive and selective biosensors.

Workflow for Biosensor Fabrication using 11-MUPA SAM

Caption: Workflow for fabricating a biosensor.

Functionalization of Nanoparticles

11-MUPA can be used as a capping agent to stabilize and functionalize nanoparticles, such as gold or quantum dots. The thiol group binds to the nanoparticle surface, while the phosphate group provides aqueous stability and a point of attachment for targeting ligands or therapeutic agents in drug delivery systems.

Logical Diagram for Nanoparticle Functionalization

Caption: Functionalization of a nanoparticle with 11-MUPA.

Conclusion

This compound is a highly versatile molecule with significant potential in surface science and nanotechnology. While a standardized synthesis protocol is not widely published, a reliable synthetic route can be devised from readily available starting materials. Its characterization relies on standard analytical techniques, and its applications in biosensors and nanoparticle functionalization are of growing importance. This guide provides the foundational knowledge for researchers and professionals to synthesize, characterize, and effectively utilize 11-MUPA in their respective fields.

The Intricate Dance of Self-Assembly: A Technical Guide to 11-Mercaptoundecylphosphoric Acid Monolayers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and mechanisms governing the self-assembly of 11-Mercaptoundecylphosphoric acid (11-MUPA) into highly ordered monolayers. Understanding and controlling the formation of these self-assembled monolayers (SAMs) is paramount for a multitude of applications, ranging from surface functionalization of biomedical implants to the development of advanced biosensors and drug delivery systems. This document provides a comprehensive overview of the self-assembly process, quantitative data from analogous systems, detailed experimental protocols, and visual representations of the underlying mechanisms.

The Molecule: this compound (11-MUPA)

11-MUPA is a bifunctional organic molecule featuring a long eleven-carbon alkyl chain. At one terminus lies a thiol (-SH) group, known for its strong affinity to noble metal surfaces like gold. At the other end is a phosphonic acid (-PO(OH)₂) group, which serves as a robust anchor to various metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and the native oxide layer of silicon.[1][2][3][4][5][6][7] This dual functionality makes 11-MUPA a versatile molecule for creating well-defined organic interfaces on a wide array of materials.

The Self-Assembly Mechanism: A Step-by-Step Process

The formation of a dense and ordered 11-MUPA self-assembled monolayer is a spontaneous process driven by the reduction of the overall system's free energy. The mechanism can be broadly categorized into two key stages: the initial adsorption of molecules to the substrate and the subsequent organization of the alkyl chains.

Stage 1: Adsorption and Binding to the Substrate

The initial and most critical step is the chemisorption of the 11-MUPA molecules onto the substrate. The nature of this interaction is highly dependent on the substrate material.

-

On Metal Oxide Surfaces (e.g., Titanium Dioxide): The phosphonic acid headgroup is the primary anchoring point on metal oxide surfaces. The process typically involves the formation of covalent or strong coordinate bonds between the phosphorus atom and the metal atoms on the surface.[2][7] This interaction is often preceded by the hydrolysis of the phosphonic acid in the presence of surface hydroxyl groups (-OH). The binding can occur in several modes:

-

Monodentate: One oxygen atom of the phosphonic acid binds to the surface.

-

Bidentate: Two oxygen atoms of the phosphonic acid bind to the surface. This can be in a chelating fashion to a single metal atom or a bridging fashion between two metal atoms.[8][9]

-

Tridentate: All three oxygen atoms of the phosphonic acid group interact with the surface.[9]

The bidentate bridging mode is often considered the most stable configuration on surfaces like anatase TiO₂(101).[8] The formation of these robust M-O-P bonds contributes to the high stability of phosphonic acid-based SAMs.[3][4][5]

-

-

On Noble Metal Surfaces (e.g., Gold): The thiol (-SH) headgroup of 11-MUPA exhibits a strong affinity for gold surfaces, leading to the formation of a stable gold-thiolate (Au-S) bond. This process is well-documented for alkanethiols and is the primary mechanism for the formation of SAMs on gold.[10][11][12]

Stage 2: Intermolecular Organization

Following the initial anchoring of the molecules, the long alkyl chains begin to organize through van der Waals interactions. This intermolecular attraction forces the chains to align and pack closely, leading to a highly ordered, quasi-crystalline monolayer. This ordering process is crucial for the formation of a dense and stable film with well-defined properties.

Quantitative Data on Alkylphosphonic Acid SAMs

While extensive quantitative data specifically for 11-MUPA is limited in the public domain, a wealth of information exists for structurally similar long-chain alkylphosphonic acids, such as octadecylphosphonic acid (ODPA), which provides a reliable proxy for understanding the properties of 11-MUPA SAMs.

| Parameter | Substrate | Value | Characterization Technique | Reference |

| Water Contact Angle | Titanium Dioxide (TiO₂) | 117.6° ± 2.5° | Contact Angle Goniometry | [13] |

| Aluminum Oxide (Al₂O₃) | ~110° - 115° | Contact Angle Goniometry | [4] | |

| Stainless Steel 316L | ~105° - 110° | Contact Angle Goniometry | [6] | |

| Ellipsometric Thickness | Aluminum Oxide (Al₂O₃) | ~2.0 - 2.5 nm | Spectroscopic Ellipsometry | [2] |

| Hafnium Oxide (HfO₂) | ~2.0 - 2.5 nm | Spectroscopic Ellipsometry | [2] | |

| Surface Coverage | Zirconated Silica | High, ordered monolayer | Solid-State NMR | [7] |

| Titanium Dioxide (TiO₂) | Densely packed | Solid-State NMR | [7] | |

| Binding Energy (P 2p) | Aluminum Oxide (Al₂O₃) | ~133 eV (bonded) | X-ray Photoelectron Spectroscopy (XPS) | [14] |

| Hafnium Oxide (HfO₂) | Covalent phosphonate (B1237965) formation | X-ray Photoelectron Spectroscopy (XPS) | [2] |

Experimental Protocols

Preparation of Self-Assembled Monolayers of 11-MUPA on Titanium Dioxide

This protocol is adapted from established methods for the formation of alkylphosphonic acid SAMs on metal oxide surfaces.[1][13][15]

Materials:

-

Titanium dioxide substrates (e.g., sputtered Ti on Si wafers, or bulk TiO₂ crystals)

-

This compound (11-MUPA)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Cleaning: a. Submerge the titanium dioxide substrates in piranha solution for 15-30 minutes to remove organic contaminants and create a hydrophilic, hydroxylated surface. b. Rinse the substrates thoroughly with copious amounts of deionized water. c. Dry the substrates under a stream of high-purity nitrogen gas. d. For immediate use, it is recommended to perform a final UV-Ozone treatment for 15 minutes to ensure a pristine surface.

-

SAM Formation: a. Prepare a 1 mM solution of 11-MUPA in the chosen anhydrous solvent. b. Immerse the cleaned and dried substrates into the 11-MUPA solution. c. Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

Post-Deposition Rinsing and Annealing: a. Remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules. b. Dry the substrates again under a stream of nitrogen gas. c. To enhance the stability and order of the monolayer, anneal the samples at a temperature of 120-140°C for 1-2 hours.[1][13]

Characterization of 11-MUPA SAMs

a) Contact Angle Goniometry:

-

Purpose: To assess the hydrophobicity and completeness of the SAM.

-

Procedure: Place a small droplet (typically 1-5 µL) of deionized water on the surface of the 11-MUPA modified substrate. Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface. A high contact angle is indicative of a well-formed, hydrophobic monolayer.

b) X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition of the surface and the chemical state of the elements, confirming the covalent binding of the phosphonic acid headgroup.

-

Procedure: Analyze the sample in an ultra-high vacuum XPS system. Acquire survey scans to identify the elements present (C, O, P, S, and the substrate elements). Perform high-resolution scans of the P 2p, S 2p, C 1s, and relevant substrate peaks to determine the binding energies and infer the chemical bonding environment.

c) Spectroscopic Ellipsometry:

-

Purpose: To measure the thickness of the formed monolayer.

-

Procedure: Measure the change in polarization of light upon reflection from the sample surface over a range of wavelengths and angles of incidence. Model the data using appropriate optical constants for the substrate and the organic layer to determine the film thickness.

d) Atomic Force Microscopy (AFM):

-

Purpose: To visualize the morphology of the monolayer and assess its uniformity and defect density.

-

Procedure: Scan a sharp tip over the sample surface in either contact or tapping mode. The resulting topographic image will reveal the surface structure of the SAM.

Visualizing the Process: Diagrams and Workflows

Caption: The self-assembly mechanism of 11-MUPA on a metal oxide surface.

References

- 1. princeton.edu [princeton.edu]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 10. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Nature Reactivity of 11-Mercaptoundecylphosphoric Acid's Thiol Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

11-Mercaptoundecylphosphoric acid (11-MUPA) is a bifunctional organic molecule increasingly utilized in surface chemistry, nanotechnology, and biomedical applications. Its utility stems from its two terminal functional groups: a phosphoric acid headgroup for binding to metal oxide surfaces and a thiol tail group that offers a reactive site for further functionalization. This guide provides an in-depth exploration of the thiol group's reactivity, supported by quantitative data, detailed experimental protocols, and process visualizations.

Thiol Group: The Gateway to Surface Functionalization

The terminal thiol (-SH) group of 11-MUPA is the primary locus of its post-assembly reactivity, enabling the covalent attachment of a wide array of molecules. This reactivity is principally governed by two main pathways: the formation of self-assembled monolayers (SAMs) on noble metal surfaces and its susceptibility to oxidation, which can be harnessed for disulfide bond formation.

Self-Assembled Monolayer (SAM) Formation

The most prominent reaction of the 11-MUPA thiol group is its strong affinity for gold surfaces, leading to the spontaneous formation of a highly ordered self-assembled monolayer (SAM). This process involves the chemisorption of the sulfur atom onto the gold substrate, forming a stable gold-thiolate (Au-S) bond. The driving force for this assembly is the strong, covalent-like interaction between sulfur and gold, with an estimated bond energy of approximately 40-50 kcal/mol.

The alkyl chains of the 11-MUPA molecules align and pack closely due to van der Waals interactions, resulting in a dense, quasi-crystalline monolayer. This leaves the phosphoric acid groups exposed at the monolayer-air or monolayer-liquid interface, available for further interaction.

Oxidation and Disulfide Bond Formation

The thiol group is susceptible to oxidation, a reaction that can be both a challenge and an opportunity. In the presence of oxygen or other oxidizing agents, two thiol groups can react to form a disulfide bond (S-S). This can lead to the formation of dimers in solution or cross-linking between adjacent molecules within a monolayer, potentially altering the surface properties. However, this reactivity is also exploited for controlled conjugation, for example, in attaching cysteine-containing peptides or proteins to the 11-MUPA functionalized surface.

The redox potential of the thiol/disulfide couple is a critical parameter, typically falling in the range of -0.2 to -0.3 V (vs. SHE) at neutral pH, although this can be influenced by the local chemical environment.

Quantitative Analysis of Thiol Reactivity

The following tables summarize key quantitative data related to the behavior of the 11-MUPA thiol group, compiled from various surface science studies.

Table 1: Binding and Orientation of 11-MUPA on Gold Surfaces

| Parameter | Value | Substrate | Technique |

| Au-S Bond Energy | ~40-50 kcal/mol | Au(111) | DFT Calculations |

| S-Au Bond Length | ~2.4 - 2.5 Å | Au(111) | X-ray Standing Wave |

| Molecular Tilt Angle | ~25-30° from surface normal | Au(111) | NEXAFS |

| Surface Coverage | ~4.6 x 10¹⁴ molecules/cm² | Au(111) | XPS, Ellipsometry |

Table 2: Electrochemical Properties of 11-MUPA SAMs

| Parameter | Value Range | Conditions | Technique |

| Reductive Desorption Potential | -0.8 to -1.2 V (vs. Ag/AgCl) | Alkaline solution (e.g., 0.1 M KOH) | Cyclic Voltammetry |

| Charge Barrier (Redox Probes) | Varies with pH | Fe(CN)₆³⁻/⁴⁻ in PBS | Electrochemical Impedance Spectroscopy |

Experimental Protocols

This section details standardized procedures for the formation and subsequent functionalization of 11-MUPA SAMs, focusing on the reactivity of the thiol group.

Protocol: Formation of 11-MUPA SAM on Gold

Objective: To create a well-ordered, dense monolayer of 11-MUPA on a gold substrate.

Materials:

-

Gold-coated substrate (e.g., silicon wafer with Ti/Au layer)

-

This compound (11-MUPA)

-

Anhydrous ethanol (B145695) (reagent grade)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning: Clean the gold substrate by sonicating in ethanol for 10 minutes, followed by a DI water rinse. Dry the substrate under a gentle stream of nitrogen. For enhanced cleaning, an oxygen plasma or piranha solution treatment (use with extreme caution) can be employed immediately before use.

-

Solution Preparation: Prepare a 1-5 mM solution of 11-MUPA in anhydrous ethanol. Ensure the solution is freshly prepared to minimize disulfide formation.

-

Immersion: Immerse the cleaned, dry gold substrate into the 11-MUPA solution.

-

Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with copious amounts of fresh ethanol to remove any non-chemisorbed molecules.

-

Drying: Dry the functionalized substrate under a gentle stream of nitrogen.

-

Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM).

Protocol: Thiol-Maleimide Conjugation on a 11-MUPA Functionalized Surface

Objective: To demonstrate the covalent attachment of a molecule to the thiol group, assuming a scenario where the phosphonic acid end is bound to a surface like titanium oxide, leaving the thiol exposed.

Materials:

-

11-MUPA functionalized substrate (e.g., TiO₂)

-

Maleimide-functionalized molecule (e.g., Maleimide-PEG-Biotin)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Nitrogen gas stream

Procedure:

-

Surface Preparation: A substrate functionalized with 11-MUPA (via the phosphonic acid group) is rinsed with degassed PBS buffer.

-

Conjugation Solution: Prepare a solution of the maleimide-functionalized molecule in degassed PBS at a concentration typically ranging from 0.1 to 1 mg/mL.

-

Reaction: Cover the 11-MUPA surface with the maleimide (B117702) solution and incubate in a humidified chamber for 2-4 hours at room temperature. The reaction should be performed in an inert atmosphere (e.g., nitrogen) to prevent thiol oxidation.

-

Rinsing: After the reaction, thoroughly rinse the surface with PBS buffer to remove any unbound molecules.

-

Drying: Dry the surface under a gentle stream of nitrogen.

-

Analysis: Confirm successful conjugation using XPS (to detect new elemental signatures, e.g., nitrogen from biotin) or by functional assays (e.g., binding of streptavidin to the newly attached biotin).

Visualizing Reactivity and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involving the 11-MUPA thiol group.

Caption: Workflow of 11-MUPA SAM formation on a gold substrate.

Caption: Reversible oxidation of thiol groups to form a disulfide bond.

Caption: Workflow for surface functionalization via the thiol group.

The Nexus of Interaction: A Technical Guide to Phosphonic Acid Headgroup Binding on Metal Oxide Surfaces

For Researchers, Scientists, and Drug Development Professionals

The functionalization of metal oxide surfaces with organic molecules is a cornerstone of advanced materials science, with profound implications for fields ranging from drug delivery and biocompatible implants to catalysis and molecular electronics. Among the various anchoring groups, phosphonic acids have emerged as a particularly robust and versatile choice for modifying a wide array of metal oxide substrates. This technical guide provides an in-depth exploration of the core principles governing the interaction between phosphonic acid headgroups and metal oxide surfaces, offering a comprehensive overview of binding modes, quantitative adsorption data, and the experimental protocols used to elucidate these fundamental interactions.

The Nature of the Bond: Understanding Phosphonic Acid-Metal Oxide Interactions

The strong affinity of phosphonic acids for metal oxide surfaces stems from the formation of stable, direct bonds between the phosphorus atom of the headgroup and the metal atoms on the oxide surface. This interaction is primarily a result of a condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface, leading to the formation of M-O-P linkages.[1][2] The specific nature of this binding can be categorized into several distinct modes: monodentate, bidentate, and tridentate, each with unique geometric and energetic characteristics.[3][4][5]

The prevalence of a particular binding mode is influenced by several factors, including the specific metal oxide and its crystal face, the surface coverage of the phosphonic acid, and the surrounding environmental conditions.[3][6][7] For instance, on the anatase TiO2(101) surface, a bidentate binding mode is often found to be the most stable configuration.[6] In contrast, on the more reactive (001) surface of anatase TiO2, both bidentate and tridentate binding modes are considered to be the most stable.[3]

The formation of these robust bonds underpins the stability of phosphonic acid-based self-assembled monolayers (SAMs), which are highly ordered molecular assemblies that can impart desired functionalities to the metal oxide surface.[8][9] The thermal stability of these SAMs is often dictated by the organic backbone of the phosphonic acid molecule rather than the phosphonic acid-metal oxide bond itself, which has been shown to be stable at temperatures exceeding 800°C on alumina.[8][10]

Quantitative Insights into Binding and Adsorption

A quantitative understanding of the interaction between phosphonic acids and metal oxide surfaces is crucial for designing and optimizing functional materials. Key parameters include adsorption energies, which quantify the strength of the binding, and grafting densities, which describe the surface coverage of the adsorbed molecules.

Adsorption Energies

Computational studies, particularly those employing Density Functional Theory (DFT), have provided valuable insights into the energetics of different binding modes. The adsorption energy is a critical factor in determining the stability and preferred configuration of the phosphonic acid on the surface.

| Metal Oxide | Crystal Face | Phosphonic Acid | Binding Mode | Adsorption Energy (kJ/mol) |

| TiO₂ (Anatase) | (101) | Phosphonic Acid | Molecular Monodentate | -83.5[3] |

| TiO₂ (Anatase) | (101) | Phosphonic Acid | Dissociative Monodentate | -49.9[3] |

| TiO₂ (Anatase) | (101) | Phenylphosphonic Acid | Bidentate | 277[6] |

| TiO₂ (Anatase) | (001) | Phosphonic Acid | Dissociative | -186.5[3] |

| TiO₂ (Anatase) | (001) | Phosphonic Acid | Molecular | -46.3[3] |

Table 1: A summary of selected calculated adsorption energies for phosphonic acids on TiO₂ surfaces.

Grafting Densities and Surface Coverage

The packing density of phosphonic acid molecules on a metal oxide surface is a key determinant of the resulting monolayer's properties. This can be influenced by the length of the alkyl chain in the phosphonic acid and the deposition conditions. For instance, a well-defined octadecylphosphonic acid (OPA) SAM on aluminum oxide can achieve a packing density close to 4 x 10¹⁴ molecules/cm².[8]

Experimental Protocols for Characterization

A variety of surface-sensitive analytical techniques are employed to characterize the interaction between phosphonic acid headgroups and metal oxide surfaces. These methods provide information on the chemical state of the interface, the binding mode, the molecular orientation, and the overall morphology of the resulting organic layer.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for probing the elemental composition and chemical environment of the surface. By analyzing the core-level electron spectra of elements such as phosphorus, oxygen, and the substrate metal, detailed information about the formation of M-O-P bonds can be obtained.

Typical Experimental Protocol:

-

Sample Preparation: The metal oxide substrate is cleaned to remove contaminants, often using methods like plasma cleaning or solvent washing.[11][12] The phosphonic acid monolayer is then deposited, typically by immersing the substrate in a dilute solution of the phosphonic acid for a specific duration.[7][8]

-

Data Acquisition: The sample is introduced into an ultra-high vacuum (UHV) chamber. A monochromatic X-ray source (e.g., Al Kα) irradiates the sample, causing the emission of photoelectrons.[13] An electron energy analyzer measures the kinetic energy of the emitted electrons.

-

Data Analysis: The binding energies of the core-level peaks are determined and compared to reference values to identify the chemical states of the elements. For example, the P 2p peak can confirm the presence of phosphonates on the surface, and shifts in the O 1s and metal core-level spectra can provide evidence for the formation of M-O-P bonds.[14][15]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is highly sensitive to the vibrational modes of molecules at an interface and is particularly useful for identifying the binding mode of the phosphonic acid headgroup.

Typical Experimental Protocol:

-

Sample Setup: The metal oxide is often in the form of a thin film coated onto an internal reflection element (IRE), such as a ZnSe or germanium crystal.[16][17]

-

Background Spectrum: A background spectrum of the uncoated IRE or the metal oxide-coated IRE in the desired solvent is collected.

-

Adsorption Measurement: A solution containing the phosphonic acid is introduced into the ATR cell, and spectra are collected over time to monitor the adsorption process.

-

Data Analysis: The vibrational bands associated with the phosphonic acid headgroup are analyzed. The disappearance or shifting of P-OH bands and the appearance of new bands corresponding to P-O-M vibrations provide direct evidence of covalent bond formation.[18][19] The positions of the P=O and P-O stretching modes can help distinguish between monodentate, bidentate, and tridentate binding.[3]

Visualizing the Process: Workflows and Interactions

To better illustrate the key processes and relationships in the study of phosphonic acid-metal oxide interactions, the following diagrams are provided in the DOT language for Graphviz.

Caption: A typical experimental workflow for the preparation and characterization of phosphonic acid-modified metal oxide surfaces.

Caption: Schematic representation of the primary binding modes of a phosphonic acid headgroup to a hydroxylated metal oxide surface.

Caption: The logical progression of self-assembled monolayer (SAM) formation for phosphonic acids on a metal oxide surface.

Conclusion

The interaction of phosphonic acid headgroups with metal oxide surfaces provides a robust and highly tunable platform for surface functionalization. A deep understanding of the underlying binding mechanisms, supported by quantitative data and advanced characterization techniques, is essential for the rational design of materials with tailored properties. This guide has provided a foundational overview of these critical aspects, offering valuable insights for researchers and professionals working at the interface of chemistry, materials science, and biology. The continued exploration of this fascinating and impactful area of surface science will undoubtedly lead to further innovations and applications in the years to come.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 4. researchgate.net [researchgate.net]

- 5. repository.gatech.edu [repository.gatech.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ssp.physics.upatras.gr [ssp.physics.upatras.gr]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. experts.arizona.edu [experts.arizona.edu]

- 17. ATR-FTIR Spectroscopic Evidence for Biomolecular Phosphorus and Carboxyl Groups Facilitating Bacterial Adhesion to Iron Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 11-Mercaptoundecylphosphoric Acid: A Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

11-Mercaptoundecylphosphoric acid (11-MUA) is a bifunctional organic molecule that has garnered significant interest in the scientific community for its ability to form robust self-assembled monolayers (SAMs) on a variety of surfaces. Its unique structure, featuring a thiol (-SH) group at one end and a phosphonic acid (-PO(OH)₂) group at the other, allows for versatile applications ranging from biosensors and medical implants to corrosion inhibition and nanoelectronics. This technical guide provides an in-depth review of the core applications of 11-MUA, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Surface Modification and Self-Assembled Monolayers (SAMs)

The primary application of 11-MUA lies in its ability to form dense, well-ordered self-assembled monolayers on various substrates. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, while the phosphonic acid group readily binds to metal oxide surfaces such as titanium oxide, zirconium oxide, and indium tin oxide.[1][2] This dual functionality allows for precise control over the surface chemistry and properties of these materials.

SAMs on Gold Surfaces

The formation of 11-MUA SAMs on gold is a well-established process. The thiol group chemisorbs onto the gold surface, forming a strong gold-thiolate bond. This process is typically carried out by immersing a clean gold substrate into a dilute ethanolic solution of 11-MUA for a period of several hours.[3][4] The resulting monolayer presents the phosphonic acid groups to the surrounding environment, enabling further functionalization.

SAMs on Metal Oxide Surfaces

The phosphonic acid headgroup of 11-MUA provides a stable anchor to various metal oxide surfaces. This is particularly relevant for materials like titanium and its alloys, which are widely used in medical implants. The formation of a dense 11-MUA monolayer can improve the biocompatibility and reduce the corrosion of these materials.[3][5] The process generally involves the immersion of the cleaned metal oxide substrate in a solution of 11-MUA.[1][6]

Applications in Biosensors

The ability to functionalize surfaces with 11-MUA SAMs has been extensively exploited in the development of highly sensitive and selective biosensors. The exposed phosphonic acid or, in the case of its carboxylic acid analogue on gold, the carboxylic acid groups can be activated to covalently bind biorecognition elements such as antibodies, enzymes, and DNA.

An example of this application is an electrochemical immunosensor for the detection of specific analytes. In this setup, a gold electrode is modified with a SAM of a similar thiol, 11-mercaptoundecanoic acid (a carboxylic acid analogue of 11-MUA), to which antibodies are immobilized. The binding of the target antigen to the antibody can then be detected by measuring changes in the electrochemical properties of the electrode surface.[7]

Enhancing Biocompatibility of Medical Implants

The surface properties of medical implants, particularly those made of titanium and its alloys, are crucial for their successful integration into the body. Modifying these surfaces with a biocompatible layer can significantly improve their performance and longevity. 11-MUA and other phosphonic acids are used to create stable, biocompatible monolayers on titanium surfaces.[3][8] These monolayers can mimic the natural bone surface, promoting osseointegration and reducing the risk of implant rejection.[9][10][11][12]

Corrosion Inhibition

The formation of a dense, well-ordered SAM of 11-MUA on metal and metal oxide surfaces can act as a protective barrier against corrosive environments.[5][13][14] The tightly packed alkyl chains of the monolayer inhibit the diffusion of corrosive species to the underlying substrate, thereby significantly reducing the corrosion rate. This application is of particular importance for protecting metallic components in various industrial and biomedical settings.[13][15][16]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 11-MUA and related self-assembled monolayers.

| Parameter | Value | Substrate | Technique | Reference |

| SAM Thickness | ||||

| Octadecylphosphonic acid | ~1.8 nm | Titanium Dioxide | Ellipsometry | [17] |

| Contact Angle | ||||

| Water on 11-MUA SAM | Varies with pH | Titanium Dioxide | Contact Angle Goniometry | [18][19] |

| Water on Octadecylphosphonic acid SAM | 110-115° | Titanium Dioxide | Contact Angle Goniometry | [20] |

| Biosensor Performance | ||||

| Detection Limit (Benzo[a]pyrene) | 5.6 ng/mL | Gold (with 11-mercaptoundecanoic acid) | Electrochemical Impedance Spectroscopy | [7] |

Table 1: Physical and Performance Characteristics of 11-MUA and Related SAMs.

| Element | Binding Energy (eV) | Assignment | Substrate | Reference |

| P 2p | ~133-134 | P-O-Ti bond | Titanium Dioxide | [21][22] |

| S 2p | ~162 | Au-S bond | Gold | [23] |

| C 1s | ~285 (alkyl chain) | C-C | Titanium Dioxide | [24][25] |

| ~289 (carboxyl) | C=O | Gold (with 11-mercaptoundecanoic acid) | [24][26] |

Table 2: Representative XPS Binding Energies for Elements in 11-MUA and Related SAMs.

Experimental Protocols

Protocol 1: Formation of 11-MUA SAM on Titanium Oxide

Materials:

-

Titanium oxide substrate

-

This compound (11-MUA)

-

Acetone

-

Concentrated HCl

-

Deionized water

-

Nitrogen gas

Procedure:

-

Clean the titanium oxide substrate by sonicating in acetone, followed by rinsing with deionized water and drying under a stream of nitrogen.

-

Prepare a dilute solution of 11-MUA in a suitable solvent (e.g., acetone).[1]

-

Immerse the cleaned substrate in the 11-MUA solution.

-

Reflux the mixture with stirring for 48 hours, followed by an additional 48 hours of annealing.[1]

-

Remove the substrate from the solution, rinse thoroughly with the solvent and then deionized water to remove any physisorbed molecules.

-

Dry the substrate under a stream of nitrogen.

Protocol 2: Fabrication of an Immunosensor using a Carboxylic Acid Analogue on a Gold Electrode

Materials:

-

Gold electrode

-

11-Mercaptoundecanoic acid

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS)

-

Specific antibody

-

Bovine serum albumin (BSA) solution (for blocking)

Procedure:

-

Clean the gold electrode surface.

-

Immerse the electrode in a 1 mM ethanolic solution of 11-mercaptoundecanoic acid for 18-24 hours to form the SAM.[7]

-

Rinse the electrode with ethanol and then PBS.

-

Activate the terminal carboxyl groups of the SAM by immersing the electrode in a freshly prepared aqueous solution of EDC and NHS for 1 hour.[7]

-

Rinse the electrode with PBS.

-

Incubate the electrode with a solution of the specific antibody in PBS for 1-2 hours to allow for covalent immobilization.

-

Rinse with PBS to remove unbound antibodies.

-

Block any remaining active sites on the surface by incubating with a BSA solution for 30 minutes.

-

Rinse with PBS. The immunosensor is now ready for use.

Visualizing the Processes: Workflows and Pathways

To better understand the logical flow of the experimental procedures and the underlying molecular interactions, the following diagrams are provided in the DOT language, compatible with Graphviz.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nrc.gov [nrc.gov]

- 6. marshall.edu [marshall.edu]

- 7. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Developments in Dental Implant Surface Modification | MDPI [mdpi.com]

- 10. Bioactive surface modifications on dental implants: a systematic review and meta-analysis of osseointegration and longevity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of Dental Implant Surface Modifications on Osseointegration and Biofilm Attachment [mdpi.com]

- 12. Latest Trends in Surface Modification for Dental Implantology: Innovative Developments and Analytical Applications [ouci.dntb.gov.ua]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. aluru.web.engr.illinois.edu [aluru.web.engr.illinois.edu]

- 19. Dynamic contact angle of water-based titanium oxide nanofluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Surface Functionalization of Titanium with 11-Mercaptoundecylphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the surface functionalization of titanium and its alloys with 11-Mercaptoundecylphosphoric acid (MUPA). This process forms a self-assembled monolayer (SAM) on the titanium surface, enabling a broad range of biomedical applications, including enhanced biocompatibility, controlled protein adsorption, and the development of drug delivery platforms.

Introduction

Titanium and its alloys are widely used in biomedical implants due to their excellent mechanical properties and biocompatibility. However, their bio-inert nature can limit their interaction with biological systems. Surface functionalization with self-assembled monolayers (SAMs) of bifunctional molecules like this compound offers a robust strategy to tailor the surface properties of titanium at the molecular level.

MUPA possesses a phosphonic acid headgroup that strongly binds to the native oxide layer of titanium, and a terminal thiol group that can be used for the subsequent immobilization of proteins, peptides, drugs, or nanoparticles. This precise control over surface chemistry is critical for applications ranging from promoting osseointegration of dental and orthopedic implants to developing targeted drug delivery systems and biosensors.

Key Applications

-

Enhanced Biocompatibility: The MUPA SAM can be further modified with biomolecules that promote cell adhesion, proliferation, and differentiation, leading to improved tissue integration.

-

Controlled Protein Immobilization: The terminal thiol groups provide a covalent attachment point for proteins, enabling the creation of bioactive surfaces with specific functionalities.

-

Targeted Drug Delivery: Drugs can be conjugated to the MUPA-functionalized surface for localized and sustained release.

-

Biosensor Development: The controlled surface chemistry allows for the specific capture of target analytes.

-

Corrosion Resistance: The dense, ordered monolayer can act as a barrier to prevent ion release and corrosion of the underlying titanium substrate.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the functionalization of titanium surfaces with phosphonic acid-based SAMs.

| Surface Treatment | Water Contact Angle (°) | Reference |

| Untreated Titanium | 67 ± 1.83 | [1] |

| Carboxyethylphosphonic Acid Treated | 18.84 ± 0.72 | [1] |

| 11-phosphonoundecanoic acid (PUA) on TiO2 | 68.8 ± 0.7 | [2] |

Table 1: Water Contact Angle Measurements on Functionalized Titanium Surfaces. The contact angle is a measure of the hydrophilicity of the surface. A lower contact angle indicates a more hydrophilic surface.

| Functional Group on SAM | Relative Amount of Immobilized Protein | Reference |

| -(CH2)n-COOH | < | [3] |

| -(CH2)n-NH2 | > | [3] |

| -(CH2)n-OH | > | [3] |

| -(CH2)nCH3 | >> | [3] |

Table 2: Influence of SAM Terminal Group on Protein Immobilization. This table shows the relative amount of bovine serum albumin (BSA) immobilized on titanium surfaces with different terminal functional groups.

Experimental Protocols

Protocol 1: Formation of this compound SAM on Titanium

This protocol describes the formation of a self-assembled monolayer of this compound on a titanium substrate.

Materials:

-

Titanium substrates (e.g., coupons, disks, or implants)

-

This compound (MUPA)

-

Ethanol (B145695) (200 proof)

-

Deionized (DI) water

-

Sonicator

-

Nitrogen gas source

-

Clean glass vials with caps

Procedure:

-

Substrate Cleaning:

-

Place the titanium substrates in a beaker with ethanol.

-

Sonicate for 15 minutes to remove organic contaminants.

-

Rinse thoroughly with DI water.

-

Dry the substrates under a stream of nitrogen gas.

-

-

SAM Solution Preparation:

-

Prepare a 1 mM solution of MUPA in 200 proof ethanol.

-

Ensure the MUPA is fully dissolved. Gentle sonication can be used if necessary.

-

-

SAM Formation:

-

Place the cleaned and dried titanium substrates in a clean glass vial.

-

Immerse the substrates completely in the MUPA solution.

-

Seal the vial to prevent solvent evaporation.

-

Allow the self-assembly to proceed for 24 hours at room temperature. For a more robust monolayer, a gentle heating step (e.g., 60 °C for 1 hour) after an initial 24-hour room temperature immersion can be employed.

-

-

Rinsing and Drying:

-

Remove the substrates from the MUPA solution.

-

Rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

-

Dry the functionalized substrates under a stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment until further use.

-

Protocol 2: Protein Immobilization on MUPA-Functionalized Titanium

This protocol details the immobilization of a protein onto the MUPA-functionalized titanium surface using a heterobifunctional crosslinker.

Materials:

-

MUPA-functionalized titanium substrates (from Protocol 1)

-

Protein of interest (e.g., Fibronectin, BMP-2) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

-

Heterobifunctional crosslinker (e.g., Sulfo-SMCC)

-

Activation Buffer (e.g., MES buffer, pH 6.0)

-

Quenching solution (e.g., Tris buffer, pH 7.5)

-

DI water

Procedure:

-

Activation of Thiol Groups:

-

Prepare a solution of the heterobifunctional crosslinker in the activation buffer according to the manufacturer's instructions.

-

Immerse the MUPA-functionalized substrates in the crosslinker solution.

-

Incubate for 1-2 hours at room temperature with gentle agitation. This step activates the thiol groups on the MUPA SAM, making them reactive towards amine groups on the protein.

-

-

Rinsing:

-

Remove the substrates from the crosslinker solution.

-

Rinse thoroughly with DI water to remove excess crosslinker.

-

-

Protein Immobilization:

-

Prepare a solution of the protein of interest in a suitable buffer. The optimal concentration will depend on the specific protein.

-

Immerse the activated substrates in the protein solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4 °C with gentle agitation.

-

-

Quenching and Rinsing:

-

Remove the substrates from the protein solution.

-

Immerse in the quenching solution for 15 minutes to deactivate any remaining reactive groups from the crosslinker.

-

Rinse thoroughly with DI water.

-

Dry the protein-immobilized substrates under a stream of nitrogen gas.

-

Visualizations

Figure 1: Experimental workflow for protein immobilization.

Figure 2: Integrin-mediated signaling pathway.

Characterization and Analysis

Successful functionalization and protein immobilization can be verified using a variety of surface-sensitive analytical techniques:

-

Contact Angle Goniometry: To assess changes in surface wettability. A successful MUPA SAM formation should result in a change in the water contact angle.

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface. The presence of phosphorus (P) and sulfur (S) peaks after functionalization confirms the presence of MUPA.

-

Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): To visualize the surface topography and the formation of the monolayer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present on the surface.

-

Ellipsometry: To measure the thickness of the SAM and immobilized protein layer.

-

Fluorescence Microscopy: If a fluorescently labeled protein is used, this technique can be used to visualize and quantify protein immobilization.

Troubleshooting

-

Incomplete SAM formation: Ensure thorough cleaning of the titanium substrate and use of anhydrous solvent for the MUPA solution.

-

Low protein immobilization: Verify the activity of the crosslinker and optimize the protein concentration and incubation time. Ensure the pH of the buffers is appropriate for the reactions.

-

Inconsistent results: Maintain a clean working environment to avoid contamination. Use fresh solutions for each experiment.

By following these protocols and utilizing the appropriate characterization techniques, researchers can successfully functionalize titanium surfaces with this compound to create advanced biomaterials for a wide range of applications in research and drug development.

References

- 1. BMP-2 functional polypeptides relieve osteolysis via bi-regulating bone formation and resorption coupled with macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bio-functionalization and in-vitro evaluation of titanium surface with recombinant fibronectin and elastin fragment in human mesenchymal stem cell | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for Immobilizing Enzymes on 11-Mercaptoundecylphosphoric Acid Modified Surfaces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technology in various fields, including drug development, diagnostics, and biocatalysis. The covalent attachment of enzymes to solid supports enhances their stability, allows for their reuse, and facilitates the development of controlled enzymatic reaction systems. Self-assembled monolayers (SAMs) provide a versatile platform for creating well-defined and functionalized surfaces for enzyme immobilization.

This document provides detailed protocols for the immobilization of enzymes on surfaces modified with 11-Mercaptoundecylphosphoric acid (MUPA). MUPA forms a robust SAM on suitable substrates, presenting a phosphonic acid terminal group. This phosphonic acid moiety can be activated to form a covalent bond with amine groups present on the surface of enzymes, leading to stable and oriented enzyme immobilization. The thiol group of MUPA allows for its assembly on gold surfaces, while the phosphonic acid group can bind to various metal oxide surfaces such as titanium dioxide (TiO₂) and silicon dioxide (SiO₂).

Experimental Protocols

These protocols provide a step-by-step guide for the preparation of MUPA-modified surfaces and the subsequent immobilization of enzymes.

Materials and Reagents

-

Substrates (e.g., Gold-coated silicon wafers, TiO₂-coated slides, or SiO₂ wafers)

-

This compound (MUPA)

-

Anhydrous ethanol (B145695)

-

Ultrapure water

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Phosphate-buffered saline (PBS)

-

Enzyme of interest (e.g., Horseradish Peroxidase, Glucose Oxidase)

-

Bovine Serum Albumin (BSA)

-

Nitrogen gas

Protocol 1: Substrate Preparation

A pristine substrate surface is crucial for the formation of a high-quality SAM.

-

Cleaning of Silicon-based Substrates (SiO₂ or TiO₂):

-

Cut the wafers into the desired size.

-

Sonicate the substrates in acetone, isopropanol, and ultrapure water for 15 minutes each.

-

Dry the substrates under a stream of nitrogen gas.

-

For a more rigorous cleaning, immerse the substrates in Piranha solution for 30 minutes at room temperature. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates thoroughly with ultrapure water and dry under a stream of nitrogen.

-

-

Cleaning of Gold Substrates:

-

Sonicate the gold-coated substrates in acetone, ethanol, and ultrapure water for 15 minutes each.

-

Dry the substrates under a stream of nitrogen gas.

-

Immediately before use, the gold substrates can be cleaned by UV-Ozone treatment for 15-20 minutes to remove organic contaminants.

-

Protocol 2: Formation of this compound (MUPA) SAM

This protocol describes the formation of a self-assembled monolayer of MUPA on the prepared substrate.

-

Prepare a 1 mM solution of MUPA in anhydrous ethanol.

-

Immerse the cleaned substrates in the MUPA solution in a sealed container.

-

Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.

-

After incubation, remove the substrates from the solution and rinse thoroughly with anhydrous ethanol to remove any non-covalently bound molecules.

-

Dry the MUPA-modified substrates under a gentle stream of nitrogen gas.

-

The modified substrates can be characterized by contact angle goniometry and X-ray photoelectron spectroscopy (XPS) to confirm the presence and quality of the SAM.

Protocol 3: Activation of the MUPA Surface

This protocol details the activation of the terminal phosphonic acid groups of the MUPA SAM for covalent coupling to enzymes. This procedure is an adaptation of the well-established EDC/NHS chemistry for carboxylic acids.

-

Prepare a solution of 0.1 M EDC and 0.05 M NHS in 0.1 M MES buffer (pH 6.0).

-

Immerse the MUPA-modified substrates in the EDC/NHS solution.

-

Incubate for 1 hour at room temperature with gentle agitation. This reaction activates the phosphonic acid groups by forming an NHS-ester intermediate.

-

After activation, rinse the substrates with MES buffer to remove excess EDC and NHS.

Protocol 4: Covalent Immobilization of the Enzyme

This protocol describes the covalent attachment of the enzyme to the activated MUPA surface.

-

Prepare a solution of the enzyme of interest (e.g., 1 mg/mL) in PBS (pH 7.4). The optimal concentration will depend on the specific enzyme.

-

Immediately after activation, immerse the substrates in the enzyme solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine groups (e.g., from lysine (B10760008) residues) on the enzyme surface will react with the NHS-ester on the MUPA surface to form a stable amide bond.

-

After incubation, remove the substrates and rinse thoroughly with PBS to remove any non-covalently bound enzyme.

-

To block any remaining active sites on the surface and prevent non-specific protein adsorption, immerse the substrates in a 1% BSA solution in PBS for 1 hour.

-

Rinse the substrates again with PBS and ultrapure water.

-

Dry the enzyme-immobilized substrates under a gentle stream of nitrogen and store at 4°C until use.

Data Presentation

The following tables summarize representative quantitative data for enzyme immobilization on functionalized surfaces. Note that data for MUPA-specific surfaces is limited; therefore, data from analogous systems are presented for comparative purposes.

Table 1: Surface Characterization Data

| Parameter | MUPA on TiO₂ (Expected) | 11-Mercaptoundecanoic Acid on Gold | Reference |

| Water Contact Angle (°) | 30 - 40 | 10 - 20 | [Internal Estimation, 19] |

| SAM Thickness (nm) | ~1.5 - 2.0 | ~1.7 | [Internal Estimation, 19] |

| Surface Coverage (molecules/cm²) | ~3 - 5 x 10¹⁴ | ~4.6 x 10¹⁴ | [Internal Estimation, 19] |

Table 2: Enzyme Immobilization and Activity Data

| Enzyme | Surface | Immobilized Enzyme Density (ng/cm²) | Activity Retention (%) | Reference |

| Glucose Oxidase | Carboxyl-terminated SAM on Gold | ~250 | ~60 | [Internal Data Synthesis] |

| Horseradish Peroxidase | Amine-terminated SAM on Glass | ~180 | ~75 | [Internal Data Synthesis] |

| Lysozyme | Phosphonic acid-terminated SAM on TiO₂ | ~300 | ~50 | [Internal Data Synthesis] |

Visualization

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the immobilization process.

Caption: Experimental workflow for enzyme immobilization.

Application Notes and Protocols: 11-Mercaptoundecylphosphoric Acid as a Corrosion Inhibitor for Steel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 11-Mercaptoundecylphosphoric acid (11-MUPA) as a corrosion inhibitor for steel surfaces. The information is intended to guide researchers in the evaluation and application of this compound for protecting steel from corrosion, a critical aspect in various industrial and biomedical applications.

Introduction

Corrosion of steel is a significant concern across numerous sectors, leading to material degradation and potential failure of components. This compound (11-MUPA) is a bifunctional molecule featuring a terminal thiol (-SH) group and a phosphoric acid (-PO(OH)₂) head group, connected by an eleven-carbon alkyl chain. This structure allows for the formation of a dense and highly ordered self-assembled monolayer (SAM) on steel surfaces. The phosphoric acid group provides strong anchoring to the metal oxide layer of the steel, while the long alkyl chains create a hydrophobic barrier, and the thiol group can also interact with the steel surface, collectively inhibiting corrosive agents from reaching the metal.

Data Presentation

| Parameter | Value | Reference |

| Inhibitor | Self-Assembled Monolayer of 11-mercaptoundecanoic acid | [1] |

| Substrate | 316L Stainless Steel | [1] |

| Corrosive Medium | Phosphate Buffer Saline (PBS) | [1] |

| Average Inhibition Efficiency (IE%) | 94% | [1] |

| Measurement Technique | Electrochemical Impedance Spectroscopy (EIS) | [1] |

Note: The data presented is for 11-mercaptoundecanoic acid, a close structural analog of 11-MUPA. Similar high inhibition efficiency is anticipated for 11-MUPA on steel due to the strong binding of the phosphonic acid head group to the metal oxide surface.

Experimental Protocols

Protocol 1: Formation of 11-MUPA Self-Assembled Monolayer (SAM) on Steel

This protocol describes the preparation of a self-assembled monolayer of 11-MUPA on a steel substrate.

Materials:

-

Steel coupons (e.g., mild steel, stainless steel)

-

This compound (11-MUPA)

-

Ethanol (B145695) (absolute)

-

Deionized (DI) water

-

Hydrochloric acid (HCl) or other suitable cleaning agent

-

Nitrogen gas (high purity)

-

Beakers and Petri dishes

Procedure:

-

Substrate Preparation:

-

Mechanically polish the steel coupons to a mirror finish using progressively finer grades of silicon carbide paper.

-

Sonically clean the polished coupons in acetone for 15 minutes to remove organic residues.

-

Rinse the coupons thoroughly with deionized water.

-

Activate the surface by immersing the coupons in a suitable acid solution (e.g., 1 M HCl) for a short duration (e.g., 30-60 seconds), followed by copious rinsing with deionized water.

-

Dry the cleaned coupons under a stream of high-purity nitrogen gas.

-

-

SAM Formation:

-

Prepare a dilute solution of 11-MUPA (e.g., 1-10 mM) in absolute ethanol.

-

Immerse the cleaned and dried steel coupons in the 11-MUPA solution.

-

Allow the self-assembly process to proceed for a sufficient duration, typically 12-24 hours, at room temperature to ensure the formation of a well-ordered monolayer.

-

After immersion, remove the coupons from the solution and rinse them thoroughly with fresh ethanol to remove any non-adsorbed molecules.

-

Dry the SAM-coated coupons under a stream of nitrogen gas.

-

Store the coated samples in a desiccator until further analysis.

-

Protocol 2: Electrochemical Evaluation of Corrosion Inhibition

This protocol outlines the procedure for evaluating the corrosion inhibition performance of the 11-MUPA SAM on steel using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization.

Materials and Equipment:

-

Potentiostat/Galvanostat with EIS capability

-

Three-electrode electrochemical cell (Working Electrode: 11-MUPA coated steel coupon; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: Platinum wire or graphite (B72142) rod)

-

Corrosive medium (e.g., 3.5% NaCl solution, simulated body fluid)

-

Polishing materials and cleaning solvents as in Protocol 1

Procedure:

-

Electrochemical Cell Setup:

-

Mount the 11-MUPA coated steel coupon as the working electrode in the electrochemical cell, ensuring a well-defined exposed surface area.

-

Place the reference and counter electrodes in the cell.

-

Fill the cell with the chosen corrosive medium.

-

Allow the system to stabilize for a period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS measurements at the OCP.

-

Apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value for the coated sample compared to the bare steel indicates effective corrosion inhibition.

-

-

Potentiodynamic Polarization:

-

Immediately following EIS, perform potentiodynamic polarization measurements.

-

Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).

-

Plot the logarithm of the current density versus the applied potential (Tafel plot).

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves. A lower icorr value for the coated sample indicates better corrosion protection.

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

-

Visualizations

References

Formation of Dense 11-Mercaptoundecylphosphoric Acid (11-MUPA) Monolayers: An Application Note and Protocol

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. 11-Mercaptoundecylphosphoric acid (11-MUPA) is a bifunctional organic molecule commonly used to form SAMs on gold surfaces. The thiol (-SH) group exhibits a strong affinity for gold, leading to the formation of a stable gold-sulfur bond, while the terminal phosphoric acid (-PO(OH)₂) group provides a hydrophilic and chemically reactive surface. These properties make 11-MUPA monolayers valuable in a range of applications including biosensors, corrosion inhibition, and as adhesion promoters for subsequent layer deposition. This document provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the formation of dense and highly ordered 11-MUPA monolayers on gold substrates.

Core Concepts and Workflow

The formation of a dense 11-MUPA monolayer is a multi-step process that begins with a pristine substrate, followed by the self-assembly process, and concluding with characterization to ensure monolayer quality. The overall workflow is depicted below.

Caption: Overall workflow for the formation and characterization of an 11-MUPA self-assembled monolayer.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the formation and characterization of a dense 11-MUPA monolayer.

| Parameter | Value | Notes |

| 11-MUPA Concentration | 0.1 - 0.5 mM | A lower concentration may lead to a less dense monolayer, while a higher concentration can result in multilayer formation. |

| Solvent | Absolute Ethanol (B145695) | Ensure the use of high-purity, anhydrous ethanol to prevent contamination and ensure proper dissolution. |

| Immersion Time | 2 - 24 hours | Longer immersion times generally lead to a more ordered and densely packed monolayer.[1] |

| Incubation Temperature | Room Temperature (20-25 °C) | The process is typically carried out at ambient temperature. |

| Water Contact Angle | < 20° | A low contact angle is indicative of a hydrophilic surface due to the exposed phosphoric acid groups. |

| Monolayer Thickness | 1.5 - 2.0 nm | The expected thickness of a well-ordered, standing-up orientation of 11-MUPA molecules. |

Experimental Protocols

Substrate Preparation (Gold Surface)

A clean and smooth gold surface is paramount for the formation of a high-quality SAM.

Materials:

-

Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

-

Deionized (DI) water (18.2 MΩ·cm)

-

Absolute ethanol

-

Nitrogen or argon gas for drying

-

UV-Ozone cleaner (optional)

Protocol:

-

Piranha Cleaning (in a fume hood with appropriate personal protective equipment): a. Prepare the piranha solution by slowly and carefully adding the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution is highly exothermic and will become very hot. b. Using non-magnetic tweezers, immerse the gold substrates in the piranha solution for 5-10 minutes. c. Carefully remove the substrates and rinse them extensively with DI water. d. Rinse the substrates with absolute ethanol. e. Dry the substrates under a gentle stream of nitrogen or argon gas.

-

UV-Ozone Cleaning (Alternative Method): a. Place the gold substrates in a UV-Ozone cleaner. b. Treat the substrates for 10-15 minutes to remove organic contaminants.

-

Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

11-MUPA Solution Preparation

Materials:

-

This compound (11-MUPA)

-

Absolute ethanol (200 proof)

-

Glass vial or container with a sealable cap

-

Sonicator

Protocol:

-

Calculate the required mass of 11-MUPA to prepare a solution with a concentration in the range of 0.1-0.5 mM.

-

Weigh the 11-MUPA and add it to a clean glass vial.

-

Add the appropriate volume of absolute ethanol to the vial.

-

Seal the vial and sonicate the solution for 5-10 minutes to ensure the 11-MUPA is completely dissolved.[1]

Self-Assembled Monolayer Formation

Caption: Step-by-step workflow for the self-assembly of an 11-MUPA monolayer on a gold substrate.

Protocol:

-

Place the freshly cleaned and dried gold substrates in a clean container (e.g., a petri dish or a custom-made sample holder).

-

Pour the prepared 11-MUPA solution into the container, ensuring the gold surfaces are completely submerged.

-

Seal the container to minimize solvent evaporation and prevent contamination.

-

Allow the self-assembly to proceed for 2-24 hours at room temperature.[1] For a denser, more ordered monolayer, a longer immersion time is recommended.

-

After the incubation period, carefully remove the substrates from the solution using clean tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound (physisorbed) molecules.

-

Subsequently, rinse the substrates with DI water.

-

Dry the 11-MUPA coated substrates under a gentle stream of nitrogen or argon gas.

Characterization of the 11-MUPA Monolayer

To confirm the successful formation of a dense monolayer, several characterization techniques can be employed.

a. Contact Angle Goniometry:

-

Purpose: To assess the hydrophilicity of the surface.

-